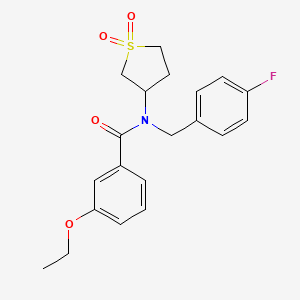![molecular formula C19H25Cl2NO3 B5509826 1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The asymmetric synthesis of related compounds involves complex multistep processes, including reductions, derivatizations, and the establishment of stereochemistry. For instance, the synthesis of metoprolol's diastereomeric metabolites involves a multistep process yielding a mixture of diastereomers with defined absolute configurations, highlighting the intricacies involved in synthesizing such complex molecules (Shetty & Nelson, 1988).
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement and disorder within molecules, elucidating the interactions and bonding that define their stability and reactivity. For example, the structure of a 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol exhibits disorder in certain groups, influencing its chemical behavior and interactions (Rivera, Ríos-Motta, & Bolte, 2022).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of compounds involves studying their reactivity, stability, and transformations under various conditions. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the selective cleavage of protective groups, which is essential for functional group transformations in complex organic syntheses (Yoo, Kim, & Kyu, 1990).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for its application and handling. These properties are often determined through spectroscopic and diffractometric studies, providing detailed information on the molecular and crystal structure of the compound. For instance, the study of polymorphism in certain pharmaceutical compounds reveals how different crystalline forms can exhibit similar yet distinguishable physical properties (Vogt, Williams, Johnson, & Copley, 2013).
科学的研究の応用
Oxidative Debenzylation and Protecting Group Strategies
- Oxidative Debenzylation of 4-Methoxy-α-Methylbenzyl Esters : Introduced a new protecting group for carboxylic acids, showcasing a method where 4-methoxy-α-methyl benzyl esters, obtained from coupling 4-methoxy-α-methylbenzyl alcohol with corresponding acids, were hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This process is compatible with several functional groups vulnerable to the reductive debenzylation reaction, highlighting a potential area of application for similar complex molecules in synthetic organic chemistry (Yoo et al., 1990).
Photochemical and Photophysical Properties
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Described the synthesis and characterization of new zinc phthalocyanine derivatives that possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy, an area where the compound could theoretically find application, given its complex structure that may interact with light or biological systems in a similar manner (Pişkin et al., 2020).
Chemoselective Deprotection
- Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers : Presented a new, fast, mild, and chemoselective deprotection method to cleave p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid. This study offers insights into selective chemical transformations, potentially relevant for the manipulation or synthesis of complex molecules like the one (Volbeda et al., 2015).
特性
IUPAC Name |
1-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3.ClH/c1-13-4-6-15(7-5-13)12-24-19-17(20)8-16(9-18(19)23-3)11-21-10-14(2)22;/h4-9,14,21-22H,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJWLGIOOPKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC(C)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)
![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)